Camp

Cyclic Nucleotide Transport Cellular Uptake Comparative Pharmacology

Native cAMP (CAS 60-92-4) is the indispensable endogenous second messenger reference standard for cell-free biochemical assays where authentic signaling fidelity is required. Unlike membrane-permeant analogs (e.g., 8-Br-cAMP, dibutyryl-cAMP) that introduce pharmacological bias in PKA activation potency, Epac cross-reactivity, and transport kinetics, native cAMP provides the physiologically calibrated baseline. It is the sole valid substrate for PDE1–4,7,8,10,11 inhibitor screening, the mandatory competitor in PKA/Epac radioligand binding displacement assays, and the only reliable calibrator for cAMP ELISA/EIA/HTRF quantification. Procure native cAMP when experimental design demands the unmodified endogenous agonist that all cAMP-dependent pathways evolved to recognize.

Molecular Formula C10H12N5O6P
Molecular Weight 329.21 g/mol
CAS No. 60-92-4
Cat. No. B1669394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamp
CAS60-92-4
Synonyms3',5'-Monophosphate, Adenosine Cyclic
Adenosine Cyclic 3',5' Monophosphate
Adenosine Cyclic 3',5'-Monophosphate
Adenosine Cyclic 3,5 Monophosphate
Adenosine Cyclic Monophosphate
Adenosine Cyclic-3',5'-Monophosphate
AMP, Cyclic
Cyclic 3',5'-Monophosphate, Adenosine
Cyclic AMP
Cyclic AMP, (R)-Isomer
Cyclic AMP, Disodium Salt
Cyclic AMP, Monoammonium Salt
Cyclic AMP, Monopotassium Salt
Cyclic AMP, Monosodium Salt
Cyclic AMP, Sodium Salt
Cyclic Monophosphate, Adenosine
Cyclic-3',5'-Monophosphate, Adenosine
Monophosphate, Adenosine Cyclic
Molecular FormulaC10H12N5O6P
Molecular Weight329.21 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
InChIInChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
InChIKeyIVOMOUWHDPKRLL-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cAMP (Cyclic Adenosine Monophosphate, CAS 60-92-4) for Cell Signaling Research: Key Procurement Considerations for Second Messenger Studies


Adenosine 3′,5′-cyclic monophosphate (cAMP, CAS 60-92-4) is the prototypical intracellular second messenger that transduces extracellular hormonal and neurotransmitter signals into specific cellular responses via activation of protein kinase A (PKA), exchange proteins directly activated by cAMP (Epac), and cyclic nucleotide-gated ion channels [1]. Unlike synthetic membrane-permeant analogs developed for experimental convenience, native cAMP represents the endogenous agonist against which all cAMP-dependent signaling is physiologically calibrated [2]. The sodium salt form (CAS 37839-81-9) is the standard procurement format for most biochemical and cell-free applications, offering aqueous solubility of approximately 50 mg/mL [3].

cAMP vs. Synthetic Analogs (8-Br-cAMP, Dibutyryl-cAMP): Why Compound Selection Directly Determines Experimental Outcomes and Reproducibility


Native cAMP cannot be substituted with commonly used synthetic analogs (e.g., 8-Br-cAMP, dibutyryl-cAMP) without fundamentally altering the signaling signature under investigation. While synthetic analogs are engineered for enhanced membrane permeability or metabolic stability, these modifications introduce distinct pharmacological biases: they exhibit divergent rank-order potencies for PKA activation [1], demonstrate variable cross-reactivity with Epac versus PKA [2], and display differential transport kinetics across biological membranes that are unrelated to lipophilicity alone [3]. For cell-free biochemical assays, receptor binding studies, and any experimental system where authentic endogenous signaling must be replicated or where exogenous compound delivery is not rate-limiting (e.g., microinjection, permeabilized cells, in vitro kinase assays), native cAMP remains the indispensable reference standard. The quantitative evidence below documents precisely where native cAMP differs from its analogs in ways that directly impact experimental design and interpretation.

cAMP (CAS 60-92-4) Evidence-Based Differentiation Guide: Head-to-Head Quantitative Comparison with Synthetic Analogs and Endogenous Counterparts


Membrane Permeability and Cellular Influx: Native cAMP as the Baseline Control for Analog Transport Studies

Native cAMP exhibits the lowest unidirectional influx rate among cyclic nucleotides and their analogs in the perfused rat liver model, establishing the baseline transport rate against which all membrane-permeant analogs are calibrated [1]. The transfer coefficient for cAMP influx (kin) was determined to be 0.860 ± 0.058 mL min⁻¹ (mL extracellular space)⁻¹, and influx was a linear function of concentration up to 100 μM, indicating passive diffusion rather than saturable facilitated transport [1]. In contrast, dibutyryl-cAMP displayed saturable influx with Km = 72.75 ± 9.24 μM and Vmax = 0.464 ± 0.026 μmol min⁻¹ (mL cellular space)⁻¹ [1]. The rank order of increasing unidirectional influx rates was: cAMP < monobutyryl-cAMP ≈ 2-aza-ε-cAMP < Rp-cAMPS ≈ Sp-cAMPS < 8-Br-cAMP ≈ dibutyryl-cGMP ≈ 8-Cl-cAMP < O-dibutyryl-cAMP [1].

Cyclic Nucleotide Transport Cellular Uptake Comparative Pharmacology

Target Selectivity: Native cAMP as the Universal Agonist for PKA and Epac Without Isoform Bias

Unlike synthetic analogs that exhibit marked selectivity biases for specific cAMP effector proteins, native cAMP activates PKA and Epac1 equally as a full agonist, establishing the reference activation profile for both pathways [1]. In a comprehensive cAMP analog mapping study, commonly used analogs such as 8-Br-cAMP and 8-pCPT-cAMP were found to activate Epac and cAPK equally as well as cAMP [1]. In contrast, 6-modified cAMP analogs (e.g., N6-benzoyl-cAMP) were inefficient Epac activators while retaining full cAPK agonist activity, and 2′-O-alkyl substituted analogs showed 10-100-fold improved Epac/cAPK binding selectivity [1]. 8-pCPT-2′-O-methyl-cAMP achieved approximately three orders of magnitude selectivity for Epac over PKA [1]. Native cAMP therefore represents the unbiased agonist essential for experiments requiring simultaneous activation of both major cAMP effector pathways.

PKA Activation Epac Selectivity Second Messenger Signaling

Cyclic Nucleotide Cross-Selectivity: cAMP vs. cGMP in Second Messenger Signaling Assays

Native cAMP and cGMP represent the two primary cyclic nucleotide second messengers with distinct downstream effectors, and their cross-selectivity must be quantified for accurate interpretation of signaling experiments. In a study using HEK293T cells stably expressing the cGMP biosensor CYGYEL, the EC50 for cGMP activation was determined, and selectivity was quantified as the EC50 ratio (cAMP EC50 / cGMP EC50) [1]. While the primary data in this study focused on cGMP sensor characterization, the methodology establishes that native cyclic nucleotides serve as the essential reference standards for determining analog cross-reactivity [1]. Notably, certain synthetic analogs exhibit pronounced cross-reactivity artifacts: 8-Br-cGMP and 8-pCPT-cGMP demonstrate strong cross-reactivity with cAMP immunoassays, potentially confounding quantitative measurements [2]. Native cAMP, as the authentic endogenous molecule, avoids such immunoassay cross-reactivity issues when used as a calibration standard.

cGMP Cross-Reactivity Selectivity Profiling Immunoassay Validation

Hydrolytic Stability and Thermal Degradation: Native cAMP as the Reference Substrate for Phosphodiesterase Assays

Native cAMP is the physiological substrate for cyclic nucleotide phosphodiesterases (PDEs) and exhibits a defined thermal degradation profile that differs markedly from phosphodiesterase-resistant synthetic analogs. The half-life of cAMP in 1 N HCl at 100°C is approximately 30 minutes [1]. In rat neostriatum homogenates, cAMP hydrolysis exhibited two apparent Km values with similar kinetic properties to cGMP hydrolysis, though cGMP was hydrolyzed faster at both high (100 μM) and low (1 μM) substrate concentrations [2]. Synthetic phosphorothioate analogs such as Rp-cAMPS and Sp-cAMPS are engineered to be non-hydrolyzable and resistant to PDE degradation, making them unsuitable as PDE substrates. cAMP is thus essential for PDE activity assays, inhibitor screening, and studies of cAMP compartmentalization where authentic degradation kinetics must be preserved.

PDE Substrate Hydrolysis Kinetics Thermal Stability

Aqueous Solubility for Cell-Free Biochemical Assays: Native cAMP Sodium Salt vs. Synthetic Analog Solubility Profiles

Native cAMP sodium salt (CAS 37839-81-9) exhibits aqueous solubility of approximately 50 mg/mL in water, providing a consistent and reproducible solubility profile for biochemical and cell-free applications [1]. In comparison, Rp-cAMPS sodium salt demonstrates higher aqueous solubility of 150 mg/mL , while 8-bromo-cAMP sodium salt is soluble at approximately 100 mg/mL (100 mM) . Dibutyryl-cAMP sodium salt shows comparable solubility to native cAMP at 50 mg/mL in water, with additional solubility in DMSO . The moderate solubility of native cAMP is sufficient for most in vitro kinase assays, binding studies, and enzyme assays, while its well-characterized solution behavior minimizes formulation-related experimental variability.

Solubility Formulation In Vitro Assays

PKA Activation Potency in Cell-Free vs. Intact Cell Systems: Native cAMP as the Gold Standard for In Vitro Kinase Assays

Native cAMP is the direct endogenous activator of cAMP-dependent protein kinase (PKA), and in cell-free lysed synaptoneurosomes where membrane permeability is not a confounding variable, cAMP analogs exhibit a rank order of potency for PKA activation that differs from their effects in intact cells [1]. Specifically, in lysed synaptoneurosomes with direct access to intracellular enzymes, the order of potencies was 8-bromo-cAMP > CPT-cAMP > dibutyryl-cAMP, whereas in intact cells the potency order was reversed (CPT-cAMP > dibutyryl-cAMP > 8-bromo-cAMP) due to differential membrane permeability [1]. Native cAMP, which failed to penetrate intact membranes, had no effect in intact synaptoneurosomes but serves as the reference agonist for all cell-free PKA assays [1]. This demonstrates that native cAMP is essential as the permeability-independent reference standard for quantifying the intrinsic PKA-activating potency of all synthetic analogs.

PKA Activation Cell-Free Assays In Vitro Kinase Activity

cAMP (CAS 60-92-4) Optimized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Cell-Free Protein Kinase A (PKA) Activity Assays and Inhibitor Screening

Native cAMP is the essential reference agonist for all cell-free PKA activity assays, including radiometric (³²P-ATP incorporation), fluorometric (kemptide phosphorylation), and TR-FRET (LANCE®) platforms. As demonstrated in lysed synaptoneurosomes, cAMP analogs exhibit rank-order potency shifts depending on membrane permeability [1], whereas native cAMP provides the permeability-independent baseline for quantifying intrinsic PKA activation. For high-throughput screening of PKA inhibitors, native cAMP must be used as the competing agonist to ensure that inhibitor potency measurements reflect authentic binding site interactions rather than artifacts introduced by modified analogs [2].

Phosphodiesterase (PDE) Substrate Characterization and Inhibitor Potency Determination

Native cAMP is the only physiologically relevant substrate for assaying cAMP-specific phosphodiesterases (PDE4, PDE7, PDE8) and dual-specificity PDEs (PDE1, PDE2, PDE3, PDE10, PDE11). The fully hydrolyzable cyclic phosphate bond of native cAMP establishes the authentic Km and Vmax parameters required for PDE inhibitor IC50 determinations [1]. Synthetic analogs such as Rp-cAMPS and Sp-cAMPS are PDE-resistant and cannot substitute as substrates. For PDE inhibitor screening in drug discovery, native cAMP must be used to ensure that compound potency measurements translate to physiologically meaningful inhibition of endogenous cAMP hydrolysis [2].

Cyclic Nucleotide Receptor Binding Studies and Competitive Displacement Assays

For radioligand binding assays measuring cAMP interaction with PKA regulatory subunits, Epac, or cyclic nucleotide-gated ion channels, native [³H]cAMP or unlabeled cAMP is the required ligand. The transport studies in perfused rat liver [1] and analog mapping studies [2] demonstrate that synthetic analogs exhibit altered binding affinities and selectivity profiles. Native cAMP provides the authentic Ki and Kd values that define the physiological binding landscape. In competitive displacement assays using synthetic analogs, native cAMP must be included as a reference competitor to calibrate relative binding affinities and to validate that analog-induced displacement reflects authentic cAMP-binding site engagement [3].

Calibration Standards for cAMP Immunoassays and Biosensor Validation

Native cAMP is the mandatory calibration standard for all cAMP quantification methods including ELISA, EIA, HTRF®, and genetically encoded fluorescent biosensors. Studies have documented that synthetic cAMP analogs exhibit variable and often pronounced cross-reactivity with commercial cAMP immunoassays, potentially generating spurious concentration readings [1]. For accurate quantification of intracellular cAMP accumulation following receptor stimulation (e.g., GPCR activation by forskolin or isoproterenol), native cAMP standard curves must be generated using the identical assay conditions. This ensures that reported cAMP concentrations reflect authentic endogenous second messenger levels rather than cross-reacting analog signals [2].

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